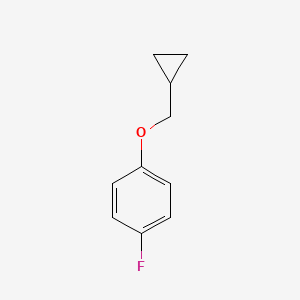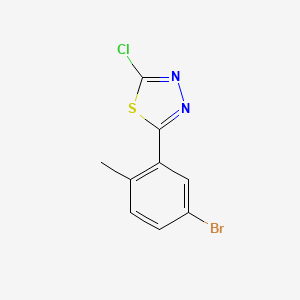
2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole
Übersicht
Beschreibung
2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole (also known as 5-bromo-2-methyl-1,3,4-thiadiazole-5-chloride) is a synthetic organic compound that has been used in various scientific and industrial applications. It is a white solid with a molecular formula of C7H4BrClN2S and a molecular weight of 253.56 g/mol. It is insoluble in water, but soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A significant application of 1,3,4-thiadiazole derivatives, including similar structures to 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole, is in the realm of anticancer research. Various studies have highlighted the potential of these compounds as potent anticancer agents. For instance, Gomha et al. (2017) synthesized new pharmacophores containing a thiazole moiety that showed promising in vitro anticancer activity against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, Noolvi et al. (2011) prepared imidazo[2,1-b][1,3,4]-thiadiazole derivatives that exhibited selectivity toward leukemic cancer cell lines in screenings conducted by the National Cancer Institute (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Pharmacological Activity
Lalezari et al. (1975) explored the pharmacological activity of 1,3,4-thiadiazole derivatives, finding them to exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari, Shafiee, Badaly, Salimi, Khoyi, Abtahi, & Zarrindast, 1975). These findings indicate a broad range of pharmacological potentials for compounds within this chemical class.
Neuroprotective and Anticonvulsant Effects
Compounds similar to 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole have been investigated for their neuroprotective and anticonvulsant properties. Chapleo et al. (1986) synthesized a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles with promising anticonvulsant activity, representing a new class of anticonvulsant agents (Chapleo, Myers, Myers, Saville, Smith, Stillings, Tulloch, Walter, & Welbourn, 1986). Additionally, Rzeski et al. (2007) studied the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds, finding a prominent neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial and Antifungal Activity
Several studies have shown that 1,3,4-thiadiazole derivatives exhibit antimicrobial and antifungal properties. For example, Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives bearing the imidazo[2,1-b]thiazole moiety, which displayed promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010). This suggests that compounds like 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole could potentially be effective against various microbial strains.
Corrosion Inhibition
Interestingly, 1,3,4-thiadiazole derivatives have also been researched for their corrosion inhibition properties. Attou et al. (2020) studied a new 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments, demonstrating a protection degree of approximately 98% at certain concentrations (Attou, Tourabi, Benikdes, Benali, Ouici, Benhiba, Zarrouk, Jama, & Bentiss, 2020). This highlights the versatility of the chemical class in industrial applications as well.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZSJOFHRSVTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



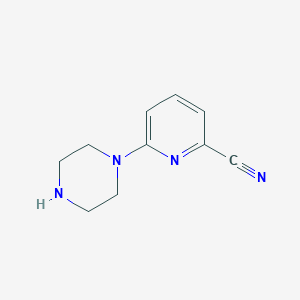
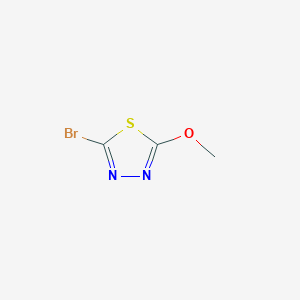
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
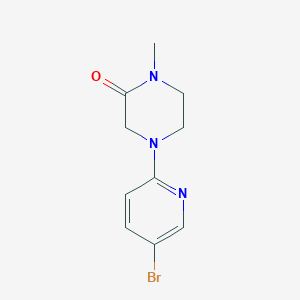
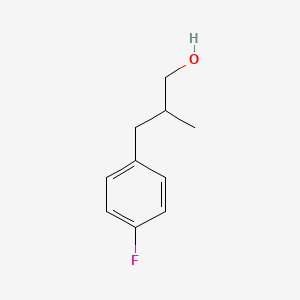
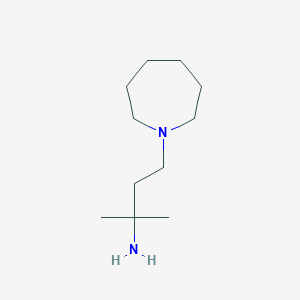
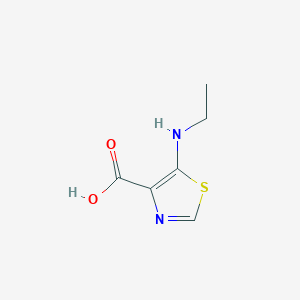
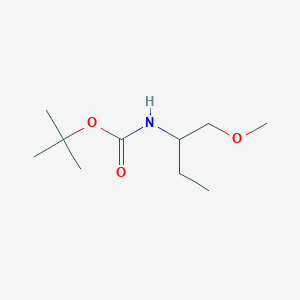
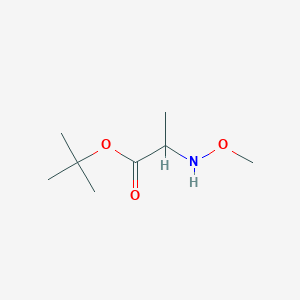
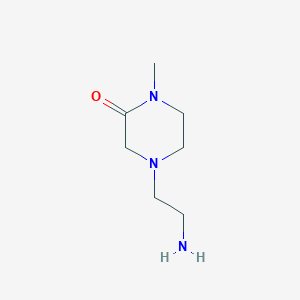
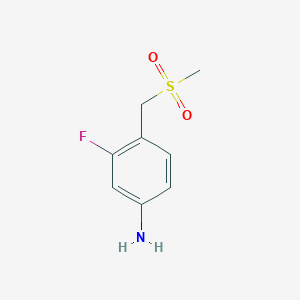
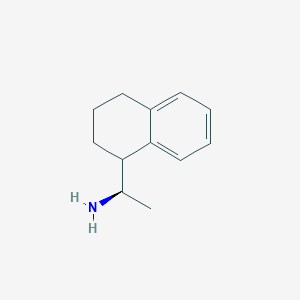
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)
